molecular formula C15H13FO3 B6365523 3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 1261925-12-5

3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95%

Cat. No. B6365523
CAS RN: 1261925-12-5
M. Wt: 260.26 g/mol
InChI Key: RSMWCFWGRIFHAN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% (3F4MMB) is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is a white crystalline solid that is soluble in methanol, ethanol, and water. It has a molecular weight of 265.27 g/mol and a melting point of 119-120 °C. 3F4MMB has been used as a substrate for various enzymes and as a building block for other compounds. It has also been studied for its potential applications in drug design and development, as well as in the development of new materials.

Scientific Research Applications

3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been studied for its potential applications in various scientific research areas. It has been used as a substrate for enzymes, such as cytochrome P450, and as a building block for other compounds. It has also been studied for its potential applications in drug design and development, as well as in the development of new materials.

Mechanism of Action

3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of the enzyme and inhibit its activity.
Biochemical and Physiological Effects
3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% in lab experiments is that it is a relatively inexpensive and easily accessible compound. It is also relatively stable and can be stored for long periods of time. The main limitation of using 3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% in lab experiments is that it is a relatively new compound and there is limited information available on its properties and effects.

Future Directions

There are several potential future directions for research on 3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95%. These include further studies on its potential applications in drug design and development, as well as in the development of new materials. Additionally, further research on its biochemical and physiological effects could provide valuable insights into its potential uses. Finally, further studies on its mechanism of action could provide a better understanding of its effects on enzymes.

Synthesis Methods

3-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% can be synthesized by a modified version of the reaction of 4-methoxy-3-methylbenzaldehyde with 3-fluorobenzoyl chloride. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70-80 °C. The reaction yields a white solid that is purified by recrystallization.

properties

IUPAC Name

3-fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)19-2)12-5-3-11(15(17)18)8-13(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMWCFWGRIFHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681424
Record name 2-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-12-5
Record name 2-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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